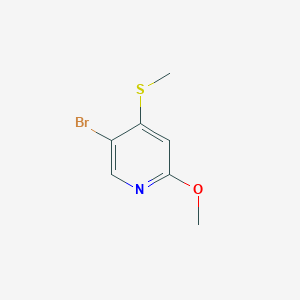

5-Bromo-2-methoxy-4-(methylthio)pyridine

Description

Contextualization within Halogenated and Alkoxy/Alkylthio Pyridine (B92270) Systems

The chemical character of 5-Bromo-2-methoxy-4-(methylthio)pyridine is defined by its trifunctional substitution pattern. Each substituent—halogen, alkoxy, and alkylthio—imparts distinct electronic and steric effects on the pyridine ring, influencing its reactivity.

Halogenated Pyridines : The bromine atom at the 5-position makes the compound a halopyridine. Halopyridines are crucial building blocks in synthetic chemistry, primarily because the carbon-halogen bond serves as a reactive site for a multitude of cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. nih.gov These reactions are foundational for creating carbon-carbon and carbon-heteroatom bonds. The halogenation of pyridines can be challenging and often requires specific strategies, such as the use of pyridine N-oxides, to achieve desired regioselectivity. nih.govresearchgate.net The 4-position of pyridines can be halogenated through multi-step sequences or by using specially designed phosphine (B1218219) reagents. nih.gov

Alkoxy Pyridines : The methoxy (B1213986) group (-OCH₃) at the 2-position classifies the molecule as an alkoxypyridine. Alkoxy groups are electron-donating by resonance and can influence the regioselectivity of electrophilic substitution reactions. They are typically synthesized by the nucleophilic substitution of a leaving group (like a halogen) on the pyridine ring with an alkoxide, such as sodium methoxide (B1231860). chemicalbook.comsemanticscholar.org For instance, 5-Bromo-2-methoxypyridine (B44785) is synthesized from 2,5-dibromopyridine (B19318) by reacting it with sodium hydroxide (B78521) in methanol. chemicalbook.com The presence of an alkoxy group can also make the pyridine ring susceptible to certain nucleophilic substitution reactions.

Alkylthio Pyridines : The methylthio group (-SCH₃) at the 4-position introduces a sulfur-containing moiety. Similar to alkoxy groups, alkylthio groups are also significant in modifying the electronic landscape of the pyridine ring. The sulfur atom can be oxidized to form sulfoxides and sulfones, which are excellent leaving groups in nucleophilic aromatic substitution reactions. This property provides a synthetic pathway to introduce other functional groups at that position. Compounds like 2-pyridinethiol exist in equilibrium with their tautomeric form, pyridin-2(1H)-thione. drugbank.com

The combination of these three groups on a single pyridine scaffold, as in this compound, creates a molecule with multiple, orthogonally reactive sites.

Academic Rationale for Investigating this compound as a Building Block

The academic interest in a molecule like this compound stems from its high potential as a versatile synthetic building block. Its multifunctionality allows for a stepwise and site-selective elaboration of the molecular structure.

The key reactive sites and their potential synthetic applications are:

C5-Bromine : This position is primed for transition-metal-catalyzed cross-coupling reactions. It allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkynyl groups, enabling the construction of complex molecular skeletons. This is a common strategy in the synthesis of biologically active compounds.

C2-Methoxy : The methoxy group activates the ring and can itself be a target for nucleophilic substitution, although this typically requires harsh conditions. More importantly, it directs the reactivity of other positions on the ring.

C4-Methylthio : The methylthio group can be selectively oxidized to a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃). These oxidized sulfur functionalities are excellent leaving groups, facilitating nucleophilic aromatic substitution at the C4-position. This allows for the late-stage introduction of amines, alcohols, or other nucleophiles, a valuable tactic in medicinal chemistry for creating libraries of analogues for structure-activity relationship (SAR) studies.

This combination of reactive sites makes this compound an attractive precursor for synthesizing highly substituted pyridines, which are often challenging to prepare via other methods. nih.gov The ability to perform sequential and selective reactions at different positions on the ring is a cornerstone of modern synthetic strategy, allowing for the efficient assembly of target molecules with precise control over their architecture. Similar building blocks, such as 5-Bromo-2-methoxypyridine, are used in the synthesis of antagonists for various biological receptors. sigmaaldrich.com

Table 1: Potential Reactions on Substituted Pyridine Scaffolds

| Reaction Type | Reagent/Catalyst | Position on Pyridine | Resulting Functionality |

| Suzuki Coupling | Pd catalyst, boronic acid | Bromo-substituted position | Aryl, heteroaryl, or alkyl group |

| Heck Coupling | Pd catalyst, alkene | Bromo-substituted position | Alkenyl group |

| Sonogashira Coupling | Pd/Cu catalyst, alkyne | Bromo-substituted position | Alkynyl group |

| Buchwald-Hartwig Amination | Pd catalyst, amine | Bromo-substituted position | Amino group |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., NaOCH₃) | Halo- or nitro-substituted position | Alkoxy group |

| Oxidation of Thioether | Oxidizing agent (e.g., m-CPBA) | Alkylthio-substituted position | Sulfoxide or Sulfone |

Historical Development of Related Pyridine Scaffolds in Advanced Organic Synthesis Research

The chemistry of pyridine and its derivatives has a rich history, evolving from early discoveries in coal tar to sophisticated modern synthetic methodologies. wikipedia.org The fundamental importance of the pyridine scaffold was recognized as early as the 1930s with the identification of nicotinic acid (a pyridine derivative) as a vital nutrient (Vitamin B3). researchgate.net

One of the earliest and most well-known methods for pyridine synthesis is the Hantzsch Pyridine Synthesis , developed in 1881. youtube.com This condensation reaction involves two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. youtube.com While foundational, this method has limitations regarding the achievable substitution patterns.

Over the decades, the demand for more complex and specifically substituted pyridines, driven largely by the pharmaceutical and agrochemical industries, spurred the development of new synthetic routes. nih.govresearchgate.net The latter half of the 20th century and the beginning of the 21st century saw a revolution in this field, marked by several key advancements:

Transition-Metal Catalysis : The advent of palladium-catalyzed cross-coupling reactions in the 1970s and their subsequent refinement profoundly changed the synthesis of substituted pyridines. These methods allow for the direct and selective formation of C-C and C-X bonds on a pre-formed pyridine ring, a strategy now central to the field. organic-chemistry.org

Directed Ortho-Metalation (DoM) : This technique allows for the functionalization of positions adjacent to a directing group on the pyridine ring through lithiation and subsequent reaction with an electrophile.

C-H Functionalization : More recent developments focus on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials (like halopyridines), offering a more atom-economical approach to synthesis. nih.gov

Multicomponent Reactions : Modern variations of condensation reactions continue to be developed, allowing for the assembly of highly substituted pyridines from simple acyclic precursors in a single step. nih.gov

The pyridine scaffold is now recognized as a "privileged scaffold" in medicinal chemistry, as it is present in a vast number of FDA-approved drugs and natural products. nih.govnih.govresearchgate.net This enduring importance ensures that the development of novel methods for the synthesis and functionalization of pyridine derivatives remains an active and crucial area of contemporary organic synthesis research. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methoxy-4-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNOS/c1-10-7-3-6(11-2)5(8)4-9-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPYYPKOZLSHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=C1)SC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Bromo 2 Methoxy 4 Methylthio Pyridine

De Novo Synthesis Approaches

De novo synthesis offers the advantage of building the desired substitution pattern directly into the pyridine (B92270) ring, often from simpler, readily available starting materials.

Multi-Step Reaction Sequences from Simple Pyridine Precursors

While not strictly a de novo approach in the sense of constructing the heterocycle from non-cyclic precursors, the elaboration of a simple pyridine core through a series of controlled functionalization steps is a common and powerful strategy. For a molecule with the complexity of 5-Bromo-2-methoxy-4-(methylthio)pyridine, a plausible multi-step synthesis could commence from a simple, commercially available pyridine derivative. This step-wise introduction of functional groups allows for precise control over the final structure.

Regioselective Functionalization Techniques in Pyridine Ring Formation

True de novo syntheses, such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, involve the condensation of carbonyl compounds with an ammonia (B1221849) source to form a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine. While powerful for certain substitution patterns, achieving the specific 2-methoxy, 4-methylthio, and 5-bromo arrangement of the target compound through these classical methods can be challenging due to regiochemical ambiguities.

More advanced cycloaddition strategies, such as [4+2] cycloadditions, provide a more modular and often more regioselective route to highly substituted pyridines. liverpool.ac.uk These methods involve the reaction of a 1,3-diene equivalent with a dienophile containing the nitrogen atom. The judicious choice of substituents on both the diene and dienophile components can direct the formation of the desired polysubstituted pyridine. For instance, a carefully designed 1,3-enyne could serve as a surrogate for one of the components, allowing for the construction of the complex substitution pattern. liverpool.ac.uknih.gov

Functional Group Interconversion Pathways Towards this compound

The alternative and often more practical approach to synthesizing this compound involves the sequential modification of a pyridine ring that already possesses some of the required functional groups. This strategy relies on the predictable directing effects of the existing substituents to install the remaining groups in the correct positions.

Introduction of Bromine via Electrophilic or Organometallic Methods

The introduction of a bromine atom at the 5-position of a 2-methoxy-4-(methylthio)pyridine precursor would likely proceed via an electrophilic aromatic substitution reaction. The methoxy (B1213986) group at the 2-position and the methylthio group at the 4-position are both ortho-, para-directing and activating, meaning they would direct an incoming electrophile to the 3- and 5-positions. The steric hindrance from the adjacent substituents might influence the regioselectivity of the bromination.

Alternatively, if starting from a precursor that already contains the bromine atom, such as 5-bromo-2-methoxypyridine (B44785), subsequent functionalization at the 4-position would be required. The synthesis of 5-bromo-2-methoxypyridine itself is well-established and can be achieved in high yield by the reaction of 2,5-dibromopyridine (B19318) with sodium methoxide (B1231860) in methanol. chemicalbook.comguidechem.com In one reported procedure, this reaction proceeds with a 98% yield when heated at reflux for five hours with solid sodium hydroxide (B78521) in methanol. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield |

| 2,5-Dibromopyridine | Sodium Hydroxide, Methanol | Reflux, 5 hours | 5-Bromo-2-methoxypyridine | 98% |

| 2,5-Dibromopyridine | Sodium Methoxide, Methanol | 70 °C, 42 hours (sealed vessel) | 5-Bromo-2-methoxypyridine | 95% |

| 2,5-Dibromopyridine | Potassium tert-butoxide, Methanol, N,N-Dimethylformamide | Room Temperature, 18 hours | 5-Bromo-2-methoxypyridine | - |

This table presents data on the synthesis of a key intermediate, 5-Bromo-2-methoxypyridine.

Methoxylation Strategies on Halogenated Pyridine Nuclei

The introduction of the methoxy group at the 2-position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitably halogenated pyridine precursor. The 2- and 4-positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen. Therefore, a precursor such as 2-chloro- or 2-bromo-5-bromo-4-(methylthio)pyridine could be treated with a methoxide source, such as sodium methoxide, to install the methoxy group.

For instance, the synthesis of 5-bromo-2-methoxypyridine from 2,5-dibromopyridine demonstrates the preferential reactivity of the 2-position towards nucleophilic substitution by methoxide. chemicalbook.comguidechem.com This selectivity is a key principle in designing a convergent synthesis.

Methylthiolation Protocols for Pyridine Scaffolds

The introduction of the methylthio group at the 4-position of the pyridine ring is a critical step. One potential strategy involves the nucleophilic substitution of a leaving group, such as a halogen, at the 4-position with a methylthiolate source, like sodium thiomethoxide. For example, a precursor such as 4-chloro-5-bromo-2-methoxypyridine could undergo reaction with sodium thiomethoxide to yield the target compound. The synthesis of 5-bromo-2-(methylthio)pyrimidine (B88330) from 5-bromo-2-chloropyrimidine (B32469) and methyl mercaptan in DMF at 50°C proceeds in good yield, illustrating the feasibility of this type of transformation on a similar heterocyclic system. chemicalbook.com

Another approach could involve the use of a pyridine N-oxide derivative. The N-oxide activates the 4-position towards both nucleophilic and certain electrophilic attacks. For example, a 4-chloropyridine-N-oxide can be prepared and subsequently reacted with a thiol source.

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The synthesis of this compound typically involves a multi-step process. A plausible synthetic route commences with a doubly halogenated pyridine, such as 5-bromo-2,4-dichloropyridine. The selective substitution of the chlorine atoms is crucial for achieving a high yield of the desired product. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 4-position. This allows for the selective introduction of the methoxy group using sodium methoxide. Subsequently, the remaining chlorine at the 4-position can be substituted by a methylthio group using a suitable sulfur nucleophile like sodium thiomethoxide.

The optimization of these nucleophilic aromatic substitution (SNAr) reactions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the nature of the base and catalyst, if any.

The solvent plays a critical role in SNAr reactions. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP), are commonly employed as they can effectively solvate the cationic counter-ion of the nucleophile, thereby increasing its reactivity. However, the choice of solvent can also influence the regioselectivity of the reaction.

The reaction temperature is another vital parameter. While higher temperatures generally accelerate the reaction rate, they can also lead to the formation of undesired by-products. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. Microwave irradiation has emerged as a valuable tool in this context, often leading to significantly reduced reaction times and improved yields compared to conventional heating. sci-hub.se

The selection of the base is also important, especially when using a thiol as the nucleophile, as it deprotonates the thiol to form the more potent thiolate anion. Common bases include sodium hydride, potassium carbonate, and organic amines.

The following interactive data table illustrates the impact of different reaction conditions on the yield of a representative nucleophilic aromatic substitution reaction on a halopyridine, which is a key step in the synthesis of the target compound.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMF | K2CO3 | 80 | 12 | 75 |

| 2 | DMSO | K2CO3 | 80 | 10 | 82 |

| 3 | NMP | NaH | 60 | 6 | 88 |

| 4 | Ethanol (Microwave) | NaOEt | 140 | 0.35 | 96 tandfonline.com |

| 5 | PEG-400 | - | 100 | 0.08 | 95 nih.gov |

This table presents hypothetical and literature-based data for illustrative purposes, demonstrating how reaction parameters can be optimized for a nucleophilic aromatic substitution on a pyridine ring.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. The synthesis of this compound can be made more sustainable by adopting greener approaches.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. libretexts.orgyoutube.com Reactions with high atom economy are inherently greener as they generate less waste.

In the synthesis of this compound via the SNAr pathway, the atom economy can be calculated for each step. For example, in the substitution of a chlorine atom with a methylthio group using sodium thiomethoxide, the by-product is sodium chloride.

Reaction: R-Cl + NaSMe → R-SMe + NaCl

To illustrate the concept, let's consider a hypothetical atom economy calculation for the thiomethylation step on a precursor like 5-bromo-2-methoxy-4-chloropyridine.

| Reactant/Product | Molecular Formula | Molar Mass (g/mol) |

|---|---|---|

| 5-Bromo-2-methoxy-4-chloropyridine | C6H5BrClNO | 222.47 |

| Sodium Thiomethoxide | CH3NaS | 70.09 |

| This compound (Desired Product) | C7H8BrNOS | 234.11 |

| Sodium Chloride (By-product) | NaCl | 58.44 |

| Percent Atom Economy | 79.8% |

Calculation: [Molar Mass of Desired Product / (Sum of Molar Masses of all Reactants)] x 100. This table provides a hypothetical calculation to demonstrate the concept of atom economy.

Chemical Reactivity and Transformation Mechanisms of 5 Bromo 2 Methoxy 4 Methylthio Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on pyridine (B92270) rings is a well-established class of reactions. The reactivity of the pyridine ring towards nucleophiles is significantly enhanced compared to benzene (B151609), owing to the electron-withdrawing character of the nitrogen atom. This effect is most pronounced at the C-2 (ortho) and C-4 (para) positions, as the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thereby stabilizing it. stackexchange.comechemi.comnih.gov Consequently, leaving groups at these positions are more susceptible to displacement by nucleophiles. stackexchange.comechemi.comuci.edu

The bromo group is located at the C-5 position of the pyridine ring. This position is meta to the ring nitrogen. In SNAr mechanisms, nucleophilic attack at the meta position does not allow for the delocalization of the resulting negative charge onto the nitrogen atom. stackexchange.comechemi.com This lack of stabilization makes the intermediate significantly higher in energy compared to those formed from attack at the C-2 or C-4 positions. Therefore, direct nucleophilic displacement of the bromide at the C-5 position via a standard SNAr pathway is electronically disfavored and generally not observed under typical conditions.

The methoxy (B1213986) group resides at the C-2 position, which is an electronically activated site for nucleophilic attack. stackexchange.comechemi.com The methoxy group can function as a leaving group in SNAr reactions, particularly when the pyridine ring is further activated by strong electron-withdrawing groups. researchgate.netresearchgate.net Kinetic studies on related 2-methoxy-nitropyridines have demonstrated their susceptibility to undergo SNAr reactions with amine nucleophiles. researchgate.net However, the methoxide (B1231860) anion is a stronger base and thus a poorer leaving group compared to a halide anion like bromide. youtube.com In a molecule containing both a halogen and a methoxy group at activated positions, the halogen is typically displaced preferentially.

The methylthio group is situated at the C-4 position, which, like the C-2 position, is highly activated towards nucleophilic attack due to its para relationship to the ring nitrogen. stackexchange.comechemi.com This activation allows for the stabilization of the anionic intermediate through resonance. The methylthiolate anion can act as a leaving group in SNAr reactions. In competition between leaving groups at the C-2 and C-4 positions, the outcome can be highly dependent on the reaction conditions and the nature of the nucleophile. stackexchange.com Generally, halides are considered better leaving groups than thiolates or alkoxides. Thus, while the C-4 position is activated, displacement of the methylthio group would likely require specific and potentially harsh reaction conditions and would have to compete with any potential substitution at the C-2 position.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Bromo Substituent

The carbon-bromine bond at the C-5 position is an excellent handle for various metal-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. The bromo substituent, being a good oxidative addition partner for transition metal catalysts like palladium, is the most reactive site on the 5-Bromo-2-methoxy-4-(methylthio)pyridine ring for this class of reactions. youtube.comnih.gov

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for the formation of C(sp²)–C(sp²) bonds between aryl halides and organoboron compounds. nih.govnih.gov Bromopyridines are widely used substrates in these reactions. beilstein-journals.orgacs.orgmdpi.comnih.gov The reaction is tolerant of a wide variety of functional groups, including the methoxy and methylthio moieties present in the target molecule. The general catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov While specific studies on this compound are not prevalent, extensive research on analogous substituted bromopyridines demonstrates the feasibility and common conditions for this transformation.

| Aryl Bromide Substrate (Analogue) | Boronic Acid/Ester | Pd-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine (B1289001) | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 | mdpi.com |

| 2-Bromo-6-methoxypyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DME/H₂O | 80 | 95 | |

| 5-Bromo-2-aminopyrazine | 2-Methoxyphenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ | 1,4-Dioxane | Reflux | 69 | acs.org |

| 2-Bromoaniline | (4-(trifluoromethoxy)phenyl)boronic acid | CataXCium A Pd G3 (2) | K₃PO₄ | THF/H₂O | 60 | 97 | nih.gov |

The Sonogashira coupling reaction is another cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. organic-chemistry.orglibretexts.org The reaction is typically co-catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate. researchgate.net The C-5 bromo substituent of this compound is well-suited for this transformation, providing a route to various alkynylpyridine derivatives. The reaction conditions are generally mild and tolerant of diverse functional groups. Studies on various bromo-heterocycles, including bromopyridines, provide a clear precedent for the successful application of this methodology. researchgate.netsoton.ac.ukresearchgate.net

| Aryl Bromide Substrate (Analogue) | Terminal Alkyne | Pd-Catalyst (mol%) | Cu-Cocatalyst (mol%) | Base | Solvent | Temp | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-propylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 93 | soton.ac.uk |

| 5-Bromo-2-(methylthio)benzoxazole | Phenylacetylene | Pd(OAc)₂ (5) | CuI (10) | K₂CO₃ | DMF | 110 °C | 95 | researchgate.net |

| 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | Toluene | 70 °C | 98 | |

| 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (10) | CuI (20) | DIPA | THF | RT | 85 | researchgate.net |

Heck Reaction Applications with Alkenes

The Heck reaction is a cornerstone of carbon-carbon bond formation, typically involving the palladium-catalyzed coupling of an unsaturated halide with an alkene. For this compound, the carbon-bromine bond at the 5-position is the reactive site for this transformation. The reaction proceeds via the standard Heck catalytic cycle: oxidative addition of the bromopyridine to a Pd(0) complex, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the vinylated pyridine product and regenerate the active catalyst.

The electronic nature of the substituents on the pyridine ring influences its reactivity. The electron-donating methoxy and methylthio groups can increase electron density on the ring, potentially affecting the rate of oxidative addition. While specific studies on this exact substrate are not prevalent, the general reactivity of bromopyridines in Heck couplings is well-established. The reaction provides a direct route to synthesize 5-vinyl-2-methoxy-4-(methylthio)pyridine derivatives, which are valuable intermediates for further functionalization. A related rhodium-catalyzed asymmetric reductive Heck reaction has been utilized for creating 3-substituted tetrahydropyridines from pyridine derivatives, highlighting the utility of such coupling strategies for this class of heterocycles. acs.org

Table 1: Generalized Heck Reaction Conditions

| Parameter | Condition | Purpose |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Provides the active Pd(0) species for the catalytic cycle. |

| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes the palladium center and modulates its reactivity. |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the HBr generated during the reaction. |

| Solvent | DMF, NMP, Acetonitrile | Aprotic polar solvent to dissolve reactants and facilitate the reaction. |

| Alkene | Styrene, Acrylates | The coupling partner that introduces the vinyl group. |

Negishi and Stille Coupling Explorations

The Negishi and Stille cross-coupling reactions are powerful methods for forming carbon-carbon bonds, extending the synthetic utility of this compound beyond the Heck reaction. Both reactions utilize a palladium catalyst to couple the bromopyridine with an organometallic reagent.

Negishi Coupling: This reaction involves the use of an organozinc reagent. The first step would be the preparation of a pyridylzinc reagent or, more commonly, the direct coupling of the bromopyridine with a pre-formed organozinc halide (R-Zn-X). The palladium catalyst facilitates the transmetalation and subsequent reductive elimination to form the C-C bond at the 5-position. This method is known for its high functional group tolerance.

Stille Coupling: This reaction employs an organotin reagent (organostannane). The reactivity of halogens in Stille couplings on related diazine systems, such as halopyrimidines, has been shown to be position-dependent, with a 5-bromo substituent being sufficiently reactive for coupling. scispace.com For this compound, the reaction with an organostannane (e.g., R-SnBu₃) in the presence of a palladium catalyst like Pd(PPh₃)₄ would lead to the substitution of the bromine atom with the 'R' group from the tin reagent. scispace.com This approach is particularly useful for introducing a wide variety of carbon-based fragments, including alkyl, vinyl, and aryl groups.

Table 2: Comparison of Negishi and Stille Coupling

| Reaction | Organometallic Reagent | Typical Catalyst | Key Features |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄, PdCl₂(dppf) | High reactivity, good functional group tolerance. |

| Stille | Organotin (R-SnR'₃) | Pd(PPh₃)₄, PdCl₂(AsPh₃)₂ | Tolerant to a wide range of functional groups; tin byproducts can be toxic. scispace.com |

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more challenging than on benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. youtube.comnih.gov Furthermore, the nitrogen lone pair is often the initial site of electrophilic attack. youtube.com However, the substituents present on this compound significantly influence the outcome of any potential EAS reaction.

The available positions for substitution are C-3 and C-6. The directing effects of the existing groups are as follows:

2-Methoxy Group: A strongly activating, ortho-, para-director, activating positions 3 and 5. brainly.combrainly.com

4-Methylthio Group: An activating, ortho-, para-director, activating positions 3 and 5.

5-Bromo Group: A deactivating, ortho-, para-director.

Pyridine Nitrogen: Strongly deactivating, meta-directing (to positions 3 and 5).

Considering these effects, the C-3 position is the most activated site for electrophilic attack, being ortho to both the strongly activating 2-methoxy group and the activating 4-methylthio group. Therefore, reactions like nitration or halogenation would be expected to occur predominantly at this position. For example, nitration using a mixture of nitric and sulfuric acid could yield 5-Bromo-2-methoxy-4-(methylthio)-3-nitropyridine. youtube.combldpharm.com

Table 3: Directing Effects of Substituents for Electrophilic Attack

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -OCH₃ | 2 | Activating (+R > -I) | Ortho, Para (positions 3, 5) |

| -SCH₃ | 4 | Activating (+R > -I) | Ortho, Para (positions 3, 5) |

| -Br | 5 | Deactivating (-I > +R) | Ortho, Para (positions 4, 6) |

| Ring N | 1 | Deactivating (-I, -R) | Meta (positions 3, 5) |

Oxidation and Reduction Chemistry of Pyridine Ring and Substituents

The sulfur atom of the methylthio group at the C-4 position is susceptible to oxidation. This transformation can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone, both of which are valuable synthetic intermediates due to the enhanced electron-withdrawing nature of the oxidized sulfur group.

The oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like hydrogen peroxide. The reaction proceeds in a stepwise manner. The use of one equivalent of the oxidizing agent under controlled temperature conditions typically affords the methylsulfinyl derivative (sulfoxide). The application of a second equivalent of the oxidant, or more forcing conditions, will further oxidize the sulfoxide to the methylsulfonyl derivative (sulfone). This stepwise oxidation has been demonstrated in the synthesis of various substituted pyridines. pharm.or.jp

Table 4: Oxidation Products of the Methylthio Group

| Reagent | Equivalents | Product Name | Product Structure |

|---|---|---|---|

| m-CPBA | ~1 | 5-Bromo-2-methoxy-4-(methylsulfinyl)pyridine | Py-S(O)CH₃ |

The aromatic pyridine ring can be reduced to form partially or fully saturated heterocyclic systems, such as dihydropyridines, tetrahydropyridines, and piperidines. researchgate.netresearchgate.net These reduced scaffolds are prevalent in many biologically active molecules.

Catalytic hydrogenation is the most common method for the complete reduction of the pyridine ring to a piperidine. nih.gov This is typically carried out using catalysts like platinum(IV) oxide (PtO₂, Adams' catalyst), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C) under a hydrogen atmosphere. organic-chemistry.orgasianpubs.org For this compound, these conditions would likely lead to the saturation of the pyridine ring. It is important to note that catalytic hydrogenation often results in hydrodebromination, where the C-Br bond is also reductively cleaved. Thus, the expected product from a vigorous hydrogenation would be 2-methoxy-4-(methylthio)piperidine. Milder reduction methods, such as transfer hydrogenation using ammonium (B1175870) formate (B1220265) and Pd/C, can also achieve saturation, sometimes with better selectivity and under less harsh conditions. organic-chemistry.org Partial reduction to dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediates is also possible using specific reagents like sodium borohydride, although this often requires activation of the pyridine ring. nih.govrsc.org

Table 5: Pyridine Ring Reduction Methods

| Method | Reagents | Typical Product | Comments |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, PtO₂ or Pd/C | Piperidine | High pressure/temperature may be needed; often causes hydrodebromination. asianpubs.org |

| Transfer Hydrogenation | Ammonium Formate, Pd/C | Piperidine | Milder conditions than direct hydrogenation. organic-chemistry.org |

| Hydride Reduction | NaBH₄, NaCNBH₃ | Dihydropyridine | Usually requires prior N-activation of the pyridine ring. rsc.org |

Radical Reactions Involving this compound

The carbon-bromine bond is the most probable site for initiating radical reactions on this molecule. numberanalytics.comma.edu Homolytic cleavage of the C-Br bond can generate a pyridyl radical centered at the C-5 position. This can be achieved through various methods, including photolysis, the use of radical initiators like azobisisobutyronitrile (AIBN), or more modern photoredox catalysis. nih.gov

Once formed, the 2-methoxy-4-(methylthio)pyridin-5-yl radical is a reactive intermediate that can undergo several subsequent reactions:

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor (e.g., the solvent or a specific reagent) to form the debrominated product, 2-methoxy-4-(methylthio)pyridine.

Addition to π Systems: The pyridyl radical can add to the double or triple bonds of alkenes and alkynes. This forms a new carbon-carbon bond and generates a new alkyl radical, which can be trapped or propagate a chain reaction. This process, known as radical hydroarylation, is a powerful tool for C-H functionalization. nih.gov

Coupling: The radical could potentially couple with another radical species in the reaction medium.

The reactivity of this pyridyl radical is influenced by the electronic properties of the substituents. The electron-donating methoxy and methylthio groups may affect the stability and nucleophilicity of the radical species.

Cycloaddition Reactions and Pericyclic Processes of this compound

Theoretical Considerations for Diels-Alder Reactions

The classic [4+2] Diels-Alder reaction typically involves an electron-rich diene and an electron-poor dienophile. The pyridine ring itself is electron-deficient compared to benzene, which generally makes it a poor diene in normal-electron-demand Diels-Alder reactions. However, the presence of electron-donating groups can enhance its diene character. In this compound, the 2-methoxy group and, to a lesser extent, the 4-methylthio group, increase the electron density of the pyridine ring, potentially enabling it to act as a diene.

Conversely, in inverse-electron-demand Diels-Alder reactions, the pyridine ring would act as the dienophile, reacting with an electron-rich diene. The electron-withdrawing bromine atom at the 5-position could enhance its dienophilic character. It is the balance of these opposing electronic influences that would determine the feasibility and nature of any Diels-Alder reaction.

Highly substituted pyridines can be synthesized through [4+2] cycloadditions of vinylallenes with sulfonyl cyanides, which proceed through an isopyridine intermediate. acs.org Another approach involves the cycloaddition/cycloreversion of 1,4-oxazinone precursors with alkynes to yield polysubstituted pyridines. nih.govnih.gov These methods highlight the potential for constructing complex pyridine systems, though their direct application to a pre-functionalized pyridine like this compound as a starting material is not documented.

A summary of representative Diels-Alder reactions for the synthesis of substituted pyridines is presented below.

| Diene/Diene Precursor | Dienophile | Conditions | Product | Yield (%) | Reference |

| Vinylallene | Arylsulfonyl cyanide | Heat or Base | 2-Sulfonylpyridine | Varies | acs.org |

| 1,4-Oxazinone | Phenylacetylene | Heat | Mixture of substituted pyridines | 50 | nih.gov |

| 1,4-Oxazinone | 2-Ethynyl benzaldehyde | Heat | Fused tricyclic pyridine | - | nih.gov |

This table presents examples of pyridine synthesis via cycloaddition and does not represent reactions of this compound itself.

Potential for [3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions, particularly those involving pyridinium (B92312) ylides, represent a common pathway to form fused heterocyclic systems. The formation of a pyridinium ylide from this compound would likely require N-alkylation. The subsequent reaction with a dipolarophile would depend on the electronic properties of both the ylide and the dipolarophile.

However, photocatalyzed [3+2] cycloadditions of N-N pyridinium ylides with a broad range of alkenes have been developed, offering a potential pathway for functionalization. researchgate.net These reactions proceed through a triplet diradical intermediate and exhibit broad functional group tolerance. researchgate.net

The table below summarizes findings from related [3+2] cycloaddition studies.

| Pyridine Derivative | Dipolarophile | Conditions | Product Type | Outcome | Reference |

| 2-Substituted 5-R-3-nitropyridines | N-methyl azomethine ylide | Toluene, reflux | Pyrroline fused with pyridine | Reaction proceeds with electron-withdrawing groups | mdpi.com |

| 5-Bromo-3-nitro-2-(4-nitrophenoxy)pyridine | N-methyl azomethine ylide | Toluene, reflux | Pyrroline fused with pyridine | Product isolated (74%) | mdpi.com |

| Pyridinium ylides | Alkenes | Photocatalyst, light | ortho-pyridyl γ- and δ-lactam scaffolds | High efficiency and diastereoselectivity | researchgate.net |

This table illustrates the principles of [3+2] cycloadditions with substituted pyridines and does not include direct reactions of this compound.

Other Pericyclic Processes

Other classes of pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, are also theoretically possible. For instance, photochemical irradiation of pyridines can lead to ring contraction, forming pyrrolidine (B122466) derivatives through a 2-azabicyclo[3.1.0]hex-3-ene intermediate. nih.gov This process involves the formation of a vinylazomethine ylide intermediate. nih.gov The specific substitution pattern of this compound would undoubtedly influence the stability and reactivity of any such intermediates.

Derivatization and Functionalization of 5 Bromo 2 Methoxy 4 Methylthio Pyridine

Synthesis of Novel Substituted Pyridine (B92270) Analogues

The strategic functionalization of 5-Bromo-2-methoxy-4-(methylthio)pyridine enables the synthesis of a wide range of novel pyridine derivatives. The presence of three distinct and reactive functional groups—a bromo moiety amenable to cross-coupling, a methoxy (B1213986) group that can be cleaved, and a methylthio group suitable for various transformations—provides a rich platform for structural diversification.

Modifications at the Bromo Position through Substitution and Coupling Reactions

The bromine atom at the C-5 position is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: This reaction is widely employed to form new carbon-carbon bonds by coupling the bromo-pyridine with various aryl or heteroaryl boronic acids. For instance, the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with a range of arylboronic acids, using a catalyst system like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium phosphate (B84403) (K₃PO₄) in a dioxane/water solvent mixture, yields the corresponding 5-arylpyridine derivatives in moderate to good yields. mdpi.comresearchgate.net This methodology is directly applicable to this compound for the synthesis of 5-aryl-2-methoxy-4-(methylthio)pyridines. The reaction conditions are generally mild, tolerating a wide variety of functional groups on the boronic acid partner. mdpi.comresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reactions on Bromo-Pyridines

| Entry | Bromo-Pyridine Substrate | Arylboronic Acid | Catalyst / Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 5-bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 5-phenyl-2-methylpyridin-3-amine | Good | mdpi.comresearchgate.net |

| 2 | N-[5-bromo-2-methylpyridin-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide | Good | mdpi.com |

Stille Coupling: The Stille reaction offers another powerful method for C-C bond formation, utilizing organostannane reagents. This reaction is valued for its mild conditions and tolerance of sensitive functional groups. nih.gov While specific examples on this compound are not detailed in the searched literature, the general applicability of Stille couplings to bromo-pyridines suggests its utility for introducing alkyl, vinyl, or aryl groups at the C-5 position.

Modifications at the Methoxy Group (e.g., Demethylation, Ether Cleavage)

The 2-methoxy group on the pyridine ring can be readily converted to a hydroxyl group through demethylation. This transformation is significant as it unmasks a nucleophilic and acidic hydroxyl group, opening up further avenues for derivatization, such as O-alkylation, acylation, or conversion to a leaving group.

Common reagents for demethylation include strong protic acids like hydrobromic acid (HBr) or Lewis acids. For example, the demethylation of 2-amino-5-methoxypyridine (B21397) to 2-amino-5-hydroxypyridine (B112774) can be achieved using 95% sulfuric acid (H₂SO₄), providing a cleaner and efficient alternative to HBr. asianpubs.org This method could be applied to convert this compound to 5-Bromo-2-hydroxy-4-(methylthio)pyridine, a key intermediate for further functionalization.

Modifications at the Methylthio Group (e.g., Thiol-ene Reactions, Desulfurization)

The methylthio (-SMe) group at the C-4 position offers unique opportunities for functionalization. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then act as a leaving group in nucleophilic substitution reactions. This strategy was employed in the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, where a thioether was first oxidized and then displaced by methylamine. pharm.or.jp

Furthermore, the sulfur atom can participate in various reactions. While specific examples of thiol-ene reactions or desulfurization for this compound were not found, these are established transformations for thioethers. Desulfurization, for instance using Raney Nickel, would lead to the corresponding 5-bromo-2-methoxypyridine (B44785).

Preparation of Fused Heterocyclic Systems Incorporating the Pyridine Scaffold

Fused heterocyclic systems are of great interest due to their rigid structures and unique electronic properties, which are often exploited in the development of pharmaceuticals and functional materials. ias.ac.in The strategic placement of functional groups on the this compound ring makes it an excellent precursor for constructing such systems.

One common strategy involves intramolecular cyclization reactions. For example, after functionalizing the C-5 position via a Suzuki coupling to introduce an ortho-functionalized aryl group, a subsequent cyclization can lead to the formation of a new fused ring. Similarly, derivatization at the C-4 position, potentially after converting the methylthio group, could enable annulation reactions to form thieno[3,4-b]pyridines or other related fused systems. The synthesis of furo[2,3-b]pyridines, for instance, often involves the construction of a furan (B31954) ring onto a pre-existing pyridine core, a strategy that could be adapted starting from the 2-hydroxy derivative of the title compound. ias.ac.in

Regioselective Functionalization Techniques for Multi-Functionalized Derivatives

When a molecule possesses multiple reactive sites, achieving regioselectivity is crucial for a successful synthetic strategy. In this compound, the different functional groups exhibit distinct reactivities, which can be exploited for selective transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are highly selective for the bromo position over the methoxy or methylthio groups under standard conditions. mdpi.comresearchgate.net This allows for the precise modification of the C-5 position while leaving the other functionalities intact for subsequent reactions.

Conversely, nucleophilic aromatic substitution reactions would likely target the C-2 or C-6 positions, especially if an activating group is present. The regioselectivity of lithiation or metal-halogen exchange can be directed by the electronic nature and steric hindrance of the existing substituents, as well as by the choice of reagents and reaction conditions. For example, in related pyrimidine (B1678525) systems, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) with ammonia (B1221849) selectively displaces the chlorine at the C-4 position. researchgate.net Such principles of regioselectivity are critical when planning a multi-step synthesis to create complex, multi-functionalized derivatives from this compound.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-bromo-2-methylpyridin-3-amine |

| Tetrakis(triphenylphosphine)palladium(0) |

| Potassium phosphate |

| Phenylboronic acid |

| 5-phenyl-2-methylpyridin-3-amine |

| N-[5-bromo-2-methylpyridin-3-yl]acetamide |

| 4-Methoxyphenylboronic acid |

| N-[5-(4-methoxyphenyl)-2-methylpyridin-3-yl]acetamide |

| 5-bromo-1-ethyl-1H-indazole |

| N-Boc-2-pyrroleboronic acid |

| [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride |

| Potassium carbonate |

| 1-ethyl-5-(N-Boc-pyrrol-2-yl)-1H-indazole |

| Organostannane |

| 2-amino-5-methoxypyridine |

| 2-amino-5-hydroxypyridine |

| Hydrobromic acid |

| Sulfuric acid |

| 5-Bromo-2-hydroxy-4-(methylthio)pyridine |

| 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid |

| Methylamine |

| Raney Nickel |

| 5-bromo-2-methoxypyridine |

| thieno[3,4-b]pyridines |

| furo[2,3-b]pyridines |

| 5-bromo-2,4-dichloro-6-methylpyrimidine |

Spectroscopic Characterization Methodologies for Structural Elucidation of 5 Bromo 2 Methoxy 4 Methylthio Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Through one- and two-dimensional experiments, it is possible to map the complete connectivity of the proton and carbon skeleton.

In the ¹H NMR spectrum of 5-Bromo-2-methoxy-4-(methylthio)pyridine, the substituents on the pyridine (B92270) ring—bromo, methoxy (B1213986), and methylthio groups—exert distinct electronic effects that influence the chemical shifts of the remaining ring protons. The electron-donating methoxy (-OCH₃) and methylthio (-SCH₃) groups tend to shield adjacent protons, while the electronegative bromine atom has a deshielding effect.

The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C-3 and C-6 positions. Additionally, two singlets will appear in the aliphatic region, corresponding to the methyl protons of the methoxy and methylthio groups. Based on data from analogous substituted pyridines, such as 5-bromo-2-methylpyridine (B113479) and 4-methylpyridine, the chemical shifts can be predicted. chemicalbook.comchemicalbook.com

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~6.9 - 7.2 | Singlet |

| H-6 | ~7.8 - 8.1 | Singlet |

| -OCH₃ | ~3.9 - 4.1 | Singlet |

| -SCH₃ | ~2.4 - 2.6 | Singlet |

Note: Predicted values are based on the analysis of substituent effects in related pyridine structures.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons are highly sensitive to the attached substituents. The spectrum for this compound is expected to show six distinct signals: four for the aromatic carbons of the pyridine ring and two for the methyl carbons of the substituent groups. The carbon attached to the methoxy group (C-2) will be significantly deshielded, as will the carbon attached to the methylthio group (C-4). The carbon bearing the bromine (C-5) will be shielded due to the "heavy atom effect."

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 - 165 |

| C-3 | ~110 - 114 |

| C-4 | ~150 - 155 |

| C-5 | ~112 - 116 |

| C-6 | ~145 - 148 |

| -OCH₃ | ~53 - 56 |

| -SCH₃ | ~14 - 17 |

Note: Predicted values are based on known substituent effects on the pyridine ring. rsc.orgresearchgate.net

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling. mdpi.com For this compound, no cross-peaks are expected in the aromatic region, as the two ring protons (H-3 and H-6) are not on adjacent carbons and are thus unlikely to show significant coupling, confirming their positions as singlets.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). Expected correlations would include:

The H-3 signal with the C-3 signal.

The H-6 signal with the C-6 signal.

The -OCH₃ protons with the -OCH₃ carbon.

The -SCH₃ protons with the -SCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) ¹H-¹³C couplings and is crucial for piecing together the molecular structure. Key expected correlations for confirming the substituent positions include:

The -OCH₃ protons (H) to the C-2 carbon.

The -SCH₃ protons (H) to the C-4 carbon.

The H-3 proton to carbons C-2, C-4, and C-5.

The H-6 proton to carbons C-2 and C-5.

These HMBC correlations would definitively establish the 2-methoxy, 4-methylthio, and 5-bromo substitution pattern on the pyridine ring.

¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the pyridine ring. The chemical shift of the pyridine nitrogen is sensitive to the electronic effects of ring substituents. rsc.org For pyridine N-oxide derivatives, the ¹⁵N resonance is significantly shielded compared to the parent pyridine. nih.gov In this compound, the electron-donating methoxy and methylthio groups are expected to shield the nitrogen atom, shifting its resonance upfield relative to unsubstituted pyridine. Conversely, the electron-withdrawing bromo group would have a deshielding effect. The net effect would place the ¹⁵N chemical shift in a range typical for polysubstituted pyridines.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display characteristic bands corresponding to its structural features. Analysis of related substituted pyridines and aromatic compounds helps in assigning these vibrational modes. nih.govchemicalbook.com

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H stretching of the pyridine ring. |

| ~2950 - 2850 | C-H Stretch | Aliphatic C-H stretching of the methoxy (-OCH₃) and methylthio (-SCH₃) groups. |

| ~1600 - 1450 | C=C, C=N Stretch | Pyridine ring stretching vibrations, typically appearing as a series of sharp bands. nih.gov |

| ~1250 - 1200 | C-O-C Stretch | Asymmetric stretching of the aryl-alkyl ether (methoxy group). |

| ~1050 - 1000 | C-O-C Stretch | Symmetric stretching of the aryl-alkyl ether. |

| ~700 - 650 | C-S Stretch | Stretching vibration of the methylthio group. |

| ~650 - 550 | C-Br Stretch | Stretching vibration of the carbon-bromine bond. |

Note: Predicted values are based on characteristic vibrational frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. For this compound (C₇H₈BrNOS), the most distinctive feature in the mass spectrum will be the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, [M]⁺ and [M+2]⁺.

The fragmentation of substituted pyridines in the mass spectrometer often involves the loss of substituents or cleavage of the ring. Common fragmentation pathways for this molecule would likely include:

Loss of a methyl radical: [M - CH₃]⁺ from either the methoxy or methylthio group.

Loss of a methoxy radical: [M - •OCH₃]⁺.

Loss of a methylthio radical: [M - •SCH₃]⁺.

Loss of bromine: [M - Br]⁺.

Cleavage of the pyridine ring: Following initial fragmentation, the ring can break apart to yield smaller charged fragments. The fragmentation of the pyridine ring itself can be complex.

These fragmentation patterns provide corroborating evidence for the assigned structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, often to within a few parts per million (ppm), HRMS allows for the unambiguous determination of a compound's molecular formula. This is particularly crucial in distinguishing between isomers and compounds with similar nominal masses.

In the analysis of this compound, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass. The presence of bromine is a key diagnostic feature, as it has two stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, providing a clear signature for the presence of a single bromine atom.

Expected HRMS Fragmentation Data for this compound:

| Fragment Ion | Chemical Formula | Calculated Exact Mass (m/z) | Description |

| [M]+• | C7H8BrNOS+• | 248.9537 | Molecular ion |

| [M+2]+• | C7H881BrNOS+• | 250.9517 | Isotopic peak due to 81Br |

| [M-CH3]+ | C6H5BrNOS+ | 233.9381 | Loss of a methyl group |

| [M-OCH3]+ | C6H5BrNS+ | 217.9435 | Loss of the methoxy group |

| [M-SCH3]+ | C6H5BrNO+ | 201.9582 | Loss of the methylthio group |

Note: The table is illustrative of expected fragments and their calculated masses.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.

While the crystal structure of this compound itself has not been reported in the reviewed literature, the structure of a closely related derivative, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine , offers significant insights into the likely solid-state conformation. researchgate.net The crystallographic data for this analogue reveals a monoclinic crystal system. researchgate.net In this reported structure, the two aromatic rings are not coplanar, exhibiting a significant dihedral angle between them. researchgate.net The methoxy group is observed to be nearly coplanar with its attached ring. researchgate.net

Crystallographic Data for the Analogue 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine: researchgate.net

| Parameter | Value |

| Chemical Formula | C12H9BrFNO |

| Molecular Weight | 282.11 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 3.9376 (4) |

| b (Å) | 20.999 (3) |

| c (Å) | 13.2700 (15) |

| β (°) | 95.035 (7) |

| Volume (Å3) | 1093.0 (2) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure of the molecule.

The UV-Vis spectrum of a substituted pyridine, such as this compound, is expected to be dominated by π-π* and n-π* transitions. The pyridine ring itself exhibits characteristic absorptions, which are modified by the presence of substituents. libretexts.orgresearchgate.netnist.gov The non-bonding electrons on the nitrogen atom can undergo n-π* transitions, which are typically of lower intensity and occur at longer wavelengths compared to the π-π* transitions of the aromatic system. libretexts.org

The substituents on the pyridine ring—bromo, methoxy, and methylthio—all have a significant influence on the electronic spectrum.

Methoxy group (-OCH3): As an electron-donating group, the methoxy group is an auxochrome that can cause a bathochromic (red) shift in the π-π* absorption bands and increase their intensity (hyperchromic effect).

Methylthio group (-SCH3): Similar to the methoxy group, the methylthio group is also considered an auxochrome and is expected to contribute to a bathochromic shift.

Bromo group (-Br): Halogens can have a dual effect. While they are deactivating due to their inductive electron-withdrawing nature, their lone pairs can participate in resonance, leading to a bathochromic shift. aip.orgaip.org

Given these substituent effects, it is anticipated that the UV-Vis spectrum of this compound in a non-polar solvent would show π-π* transitions at longer wavelengths than unsubstituted pyridine, likely in the 250-300 nm range. The lower energy n-π* transition would also be present, potentially overlapping with the π-π* bands or appearing as a shoulder at a longer wavelength. The exact λmax values would be dependent on the solvent used, as solvent polarity can influence the energies of the electronic transitions. orientjchem.org

Expected Electronic Transitions for Substituted Pyridines:

| Transition Type | Description | Expected Wavelength Region | Effect of Substituents (Bromo, Methoxy, Methylthio) |

| π-π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength, higher intensity. | Bathochromic shift (to longer wavelengths) and hyperchromic effect (increased intensity). |

| n-π | Promotion of a non-bonding electron (from N) to a π antibonding orbital. | Longer wavelength, lower intensity. | May be shifted and its intensity altered. |

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focusing on the compound This compound are not available. The requested in-depth analysis for the specified sections and subsections, including quantum chemical calculations, molecular dynamics simulations, and reactivity predictions, requires specific research data that has not been published in the sources accessed.

While computational studies have been conducted on structurally related pyridine derivatives, such as those with different substitution patterns, this information does not directly apply to the unique electronic and structural properties of this compound. mdpi.comepstem.netwu.ac.thnih.govresearchgate.netnih.govresearchgate.net For instance, research is available for compounds like 5-bromo-2-methoxy-4-methylpyridine, 5-bromo-2-(methylthio)pyridine, and 5-bromo-2-methoxy-4-(methylthio)pyrimidine, but each of these differs in key functional groups that would significantly alter the computational results. chemicalbook.comchemicalbook.combldpharm.comsigmaaldrich.comsigmaaldrich.com

Generating an article that strictly adheres to the provided outline with scientifically accurate data for each subsection is not possible without published research focused solely on this compound. Extrapolation from related but different molecules would not meet the standard of scientific accuracy and would violate the instruction to focus exclusively on the specified compound.

Therefore, the requested article cannot be generated at this time due to the lack of specific scientific data for this compound in the public domain.

Computational and Theoretical Chemistry Studies of 5 Bromo 2 Methoxy 4 Methylthio Pyridine

Spectroscopic Property Predictions (e.g., NMR chemical shifts, IR frequencies)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical calculations, often employing methods like Density Functional Theory (DFT), provide valuable insights into the molecular structure and electronic environment of a compound. They can aid in the interpretation of experimental spectra or predict the spectroscopic characteristics of novel molecules.

However, a comprehensive search of the scientific literature and computational chemistry databases did not yield any specific studies reporting the predicted NMR chemical shifts or IR frequencies for 5-Bromo-2-methoxy-4-(methylthio)pyridine . While computational studies on various other substituted pyridines are available, the specific theoretical spectroscopic data for the title compound has not been published.

Therefore, no data tables or detailed research findings on the computationally predicted spectroscopic properties of this compound can be presented at this time.

Applications of 5 Bromo 2 Methoxy 4 Methylthio Pyridine in Advanced Organic Synthesis

Utility as a Key Building Block in Complex Molecule Synthesis

The strategic placement of a bromine atom on the pyridine (B92270) ring of 5-Bromo-2-methoxy-4-(methylthio)pyridine renders it an excellent substrate for a variety of cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples of its use in the total synthesis of complex natural products are not yet prevalent in the literature, its structural motifs are present in numerous biologically active compounds.

The reactivity of the bromo-group allows for the introduction of diverse substituents at the C5 position of the pyridine core. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or alkyl groups. mdpi.comresearchgate.net This is a widely used strategy for the synthesis of complex molecular architectures. nih.gov The presence of the methoxy (B1213986) and methylthio groups can influence the electronic properties of the pyridine ring, potentially modulating the reactivity and selectivity of these coupling reactions.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Cross-Coupling Reaction | Reagent/Catalyst System (Illustrative) | Potential Product Class |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | 5-Aryl-2-methoxy-4-(methylthio)pyridines |

| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Base | 5-Alkynyl-2-methoxy-4-(methylthio)pyridines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | 5-Amino-2-methoxy-4-(methylthio)pyridines |

| Stille Coupling | Organostannane, Pd catalyst | 5-Alkyl/Aryl-2-methoxy-4-(methylthio)pyridines |

This table is illustrative and based on the known reactivity of brominated pyridines.

Role in the Synthesis of Scaffolds Relevant for Mechanistic Chemical Biology Research (excluding biological activity)

The development of chemical probes is essential for dissecting complex biological pathways. youtube.com Substituted pyridines are common scaffolds in such probes due to their ability to interact with biological targets. nih.gov While specific examples involving this compound are not extensively documented, its structure lends itself to the synthesis of scaffolds for mechanistic chemical biology research.

The functional handles on the molecule allow for the systematic modification of its structure to probe structure-activity relationships. For instance, the bromine atom can be replaced with various functional groups through the cross-coupling reactions mentioned previously. Furthermore, the methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, altering the electronic and steric properties of the molecule. These modifications can be used to fine-tune the binding affinity and selectivity of a potential probe for its target protein, aiding in the elucidation of biological mechanisms. The synthesis of libraries of related compounds, a common practice in chemical biology, can be facilitated by the versatile reactivity of this starting material.

Application in Materials Science Precursor Synthesis (e.g., polymers, optoelectronic compounds)

The field of materials science often leverages the unique properties of highly conjugated organic molecules for applications in electronics and photonics. Substituted pyridines can be incorporated into polymers and other materials to modulate their properties. nih.gov The development of photochromic materials, for instance, has utilized diarylethene derivatives which can be synthesized from brominated heterocyclic precursors. nih.gov

This compound, through its reactive bromine handle, can be polymerized or incorporated into larger conjugated systems. For example, polymerization via cross-coupling reactions could lead to novel polymers with potentially interesting electronic or optical properties. The presence of the methoxy and methylthio groups could influence the polymer's solubility, morphology, and electronic characteristics. While this specific application is not yet reported, the synthesis of pyridine-containing polymers for various applications is an active area of research. nih.gov

Development of Novel Methodologies Utilizing this compound as a Reactive Intermediate

The unique combination of functional groups on this compound makes it an interesting substrate for the development of new synthetic methods. The interplay between the bromo, methoxy, and methylthio substituents can lead to novel reactivity and selectivity.

For example, the bromine atom can direct ortho-lithiation or undergo halogen-metal exchange, creating a nucleophilic center at the C5 position. This reactive intermediate could then be trapped with various electrophiles to introduce a wide range of functional groups. Mechanistic studies of such reactions could provide valuable insights into the reactivity of polysubstituted pyridines. researchgate.netacs.org

Furthermore, the development of domino reactions, where multiple bond-forming events occur in a single synthetic operation, is a key goal in modern organic synthesis. The multiple functional groups on this compound could potentially be exploited in the design of such efficient and atom-economical transformations. mdpi.com For instance, a sequence involving a cross-coupling reaction followed by a cyclization could be envisioned to rapidly construct complex heterocyclic systems.

Future Research Directions and Emerging Trends in 5 Bromo 2 Methoxy 4 Methylthio Pyridine Chemistry

Development of More Efficient and Sustainable Synthetic Routes

Traditional methods for synthesizing substituted pyridines often involve multi-step sequences with harsh conditions and low atom economy. ymerdigital.com Future research will likely focus on developing more efficient and environmentally benign pathways to 5-Bromo-2-methoxy-4-(methylthio)pyridine and its derivatives.

Key areas of development include:

One-Pot and Multicomponent Reactions (MCRs): MCRs offer significant advantages by combining three or more reagents in a single operation to form complex products, thereby reducing waste, time, and energy consumption. ymerdigital.com Designing a convergent one-pot synthesis for the this compound core from simple, readily available starting materials would be a significant advancement.

Catalyst-Free and Metal-Free Syntheses: There is a growing emphasis on avoiding transition-metal catalysts where possible to reduce cost and toxicity. organic-chemistry.org Exploring base-catalyzed or catalyst-free condensation and cyclization strategies, potentially under solvent-free conditions, could provide greener alternatives to classical methods like the Hantzsch synthesis. ymerdigital.comorganic-chemistry.org

Late-Stage C-H Functionalization: Instead of building the ring with all substituents in place, a powerful modern strategy involves the direct functionalization of C-H bonds on a simpler pyridine (B92270) core. Research into selective C-H bromination, methoxylation, and methylthiolation on a pre-formed 2-methoxy-pyridine could provide a highly modular and flexible route to the target compound and its analogs. acs.org

| Synthetic Strategy | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste, simplified procedures. ymerdigital.com |

| Metal-Free Catalysis | Lower cost, reduced toxicity, environmentally benign processes. organic-chemistry.org |

| C-H Functionalization | High modularity, access to diverse analogs from a common intermediate. acs.org |

| Cascade Reactions | Increased complexity in a single step, high efficiency. nih.gov |

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The diverse functional groups on this compound make it an excellent substrate for exploring novel chemical transformations. Future work should aim to systematically investigate the reactivity at each site to enable the synthesis of complex molecular architectures.

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. mdpi.com A systematic exploration of these reactions would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, generating libraries of novel compounds for biological screening.

Pyridyne Intermediates: The generation of a pyridyne intermediate from this compound could open pathways to di- and tri-substituted pyridines that are otherwise difficult to access. nih.gov The influence of the existing methoxy (B1213986) and methylthio groups on the regioselectivity of nucleophilic attack on the pyridyne would be a key area of investigation. nih.gov

Modification of Substituents: The methoxy and methylthio groups are not merely passive substituents. The methylthio group, in particular, can be oxidized to sulfoxide (B87167) and sulfone derivatives, which can modulate the electronic properties of the ring and serve as leaving groups in nucleophilic aromatic substitution reactions. The methoxy group could potentially be cleaved to reveal a pyridone, a common pharmacophore.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, which involves performing reactions in continuous-flowing streams rather than in batches, offers enhanced control over reaction parameters, improved safety, and facile scalability. mdpi.com

Automated Synthesis: Integrating the synthesis of this compound and its subsequent derivatization into an automated flow platform would be a significant technological advancement. nih.gov Such a system could telescope multiple reaction steps—for example, a C-H functionalization followed by a Suzuki coupling—without isolating intermediates. nih.gov

Library Generation: An automated flow system would be ideally suited for the rapid synthesis of a large library of analogs based on the this compound scaffold. This high-throughput synthesis capability is invaluable for medicinal chemistry programs aimed at optimizing biological activity.

Advanced Computational Modeling for Property and Reactivity Prediction

In silico methods are becoming indispensable tools in modern chemical research for predicting molecular properties and guiding experimental design.

DFT Calculations: Density Functional Theory (DFT) can be used to model the electronic structure of this compound. acs.org Such calculations can predict key properties like molecular electrostatic potential (MEP), which identifies sites susceptible to electrophilic and nucleophilic attack, thereby guiding the design of new reactions. mdpi.com

Reaction Mechanism and Selectivity: Computational modeling can elucidate complex reaction mechanisms and predict the regioselectivity of transformations. nih.govacs.org For instance, modeling the distortion in a pyridyne intermediate derived from the title compound could predict the preferred site of nucleophilic addition. nih.gov This predictive power can significantly reduce the number of experiments needed to optimize a reaction.

Virtual Screening: The physicochemical properties (e.g., solubility, lipophilicity) of virtual libraries of derivatives can be calculated to prioritize the synthesis of compounds with drug-like characteristics.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. acs.org |

| Molecular Electrostatic Potential (MEP) | Identification of reactive sites for electrophilic and nucleophilic attack. mdpi.com |

| Transition State Modeling | Elucidation of reaction mechanisms and prediction of regioselectivity. nih.gov |